

Characterization of 9H-Fluorene-2-carboxylic acid by spectroscopy

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Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491

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A comprehensive spectroscopic guide to the characterization of **9H-Fluorene-2-carboxylic acid**, offering a comparative analysis with structurally related alternatives for researchers, scientists, and drug development professionals. This guide provides an objective look at the compound's expected spectral features, supported by experimental data from similar molecules, to aid in its identification and characterization.

Introduction to 9H-Fluorene-2-carboxylic acid

9H-Fluorene-2-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure combines the rigid, planar fluorene backbone with a carboxylic acid group, making it a valuable building block in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate its chemical structure and purity.

This guide details the expected spectroscopic profile of **9H-Fluorene-2-carboxylic acid** using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for **9H-Fluorene-2-carboxylic acid** itself, this guide presents predicted data alongside verified experimental data for key comparative compounds: the parent hydrocarbon Fluorene, its positional isomer Fluorene-9-carboxylic acid, and its oxidized form 9-Fluorenone-2-carboxylic acid.

Molecular Details:

Compound	Molecular Formula	Molecular Weight (g/mol)
9H-Fluorene-2-carboxylic acid	C ₁₄ H ₁₀ O ₂	210.23[1]
Fluorene	C ₁₃ H ₁₀	166.22
Fluorene-9-carboxylic acid	C ₁₄ H ₁₀ O ₂	210.23[2][3]
9-Fluorenone-2-carboxylic acid	C ₁₄ H ₈ O ₃	224.21[4][5][6]

Comparative Spectroscopic Data

¹H & ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum for **9H-Fluorene-2-carboxylic acid**:

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.
- Aromatic Protons (Ar-H): A series of multiplets in the range of 7.3-8.2 ppm. The protons on the carboxylic acid-substituted ring will be deshielded compared to those on the unsubstituted ring.
- Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, characteristic of the C9 protons of the fluorene ring system.

Comparison of ¹H NMR Data (Chemical Shifts δ in ppm)

Compound	Aromatic Protons	Methylene/ Methine Protons	Carboxylic Acid Proton	Solvent	Reference
9H-Fluorene-2-carboxylic acid (Predicted)	~7.3 - 8.2 (m)	~4.0 (s, 2H)	>12 (s, 1H)	DMSO-d ₆	-
Fluorene	7.32 (t), 7.39 (t), 7.55 (d), 7.80 (d)	3.91 (s, 2H)	-	CDCl ₃	[7]
9-Fluorenone-2-carboxylic acid	7.47-8.18 (m)	-	~13.2 (s, 1H)	DMSO-d ₆	[8]

Expected ¹³C NMR Spectrum for **9H-Fluorene-2-carboxylic acid**: The spectrum would show 14 distinct signals, with the carboxylic carbon appearing around 167-170 ppm, the methylene carbon (C9) around 37 ppm, and the aromatic carbons between 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectrum for **9H-Fluorene-2-carboxylic acid**:

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9][10]
- C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹; the aliphatic C-H stretch for the CH₂ group will be just below 3000 cm⁻¹.
- C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. [10]

- C-O Stretch & O-H Bend: Bands in the 1210-1320 cm^{-1} and 900-960 cm^{-1} regions, respectively.[\[10\]](#)

Comparison of Key IR Absorptions (cm^{-1})

Compound	O-H Stretch (Carboxylic)	C=O Stretch (Carbonyl)	Reference
9H-Fluorene-2-carboxylic acid (Predicted)	2500-3300 (broad)	1680-1710 (strong)	[9] [10]
9-Fluorenone-2-carboxylic acid	2500-3500 (broad)	~1720 (ketone), ~1680 (acid)	[4] [11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum for **9H-Fluorene-2-carboxylic acid**:

- Molecular Ion (M^+): A strong peak at $m/z = 210$, corresponding to the molecular weight of the compound.[\[1\]](#)
- Key Fragments:
 - $m/z = 165$: Loss of the carboxylic acid group ($-\text{COOH}$, 45 Da), resulting in the stable fluorenyl cation.
 - $m/z = 181$: Loss of the formyl group ($-\text{CHO}$, 29 Da).

Comparison of Molecular Ion Peaks

Compound	Molecular Formula	Expected Molecular Ion (m/z)	Reference
9H-Fluorene-2-carboxylic acid	C ₁₄ H ₁₀ O ₂	210	[1]
Fluorene-9-carboxylic acid	C ₁₄ H ₁₀ O ₂	210	[3]
9-Fluorenone-2-carboxylic acid	C ₁₄ H ₈ O ₃	224	[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like fluorene.

Expected UV-Vis Spectrum for **9H-Fluorene-2-carboxylic acid**: The spectrum is expected to be similar to that of fluorene, with characteristic absorption maxima (λ_{max}) between 260 and 310 nm, arising from π - π^* transitions within the aromatic system. The carboxylic acid group may cause a slight shift in the absorption bands compared to the parent fluorene.

Comparison of UV-Vis Absorption Maxima (λ_{max})

Compound	Key Absorption Maxima (nm)	Solvent	Reference
9H-Fluorene-2-carboxylic acid (Predicted)	~260-310	Methanol or Acetonitrile	-
Fluorene	261 (excitation), 302 (emission)	Not specified	

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the ^1H and ^{13}C chemical environment in the molecule.
- Methodology: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. The tube is placed in the NMR spectrometer. For ^1H NMR, the spectrum is typically acquired using a 300-500 MHz magnet. For ^{13}C NMR, a higher number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups.
- Methodology: For a solid sample, Attenuated Total Reflectance (ATR) is a common method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is recorded.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology: A dilute solution of the sample is introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, which ionizes the molecule. The ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

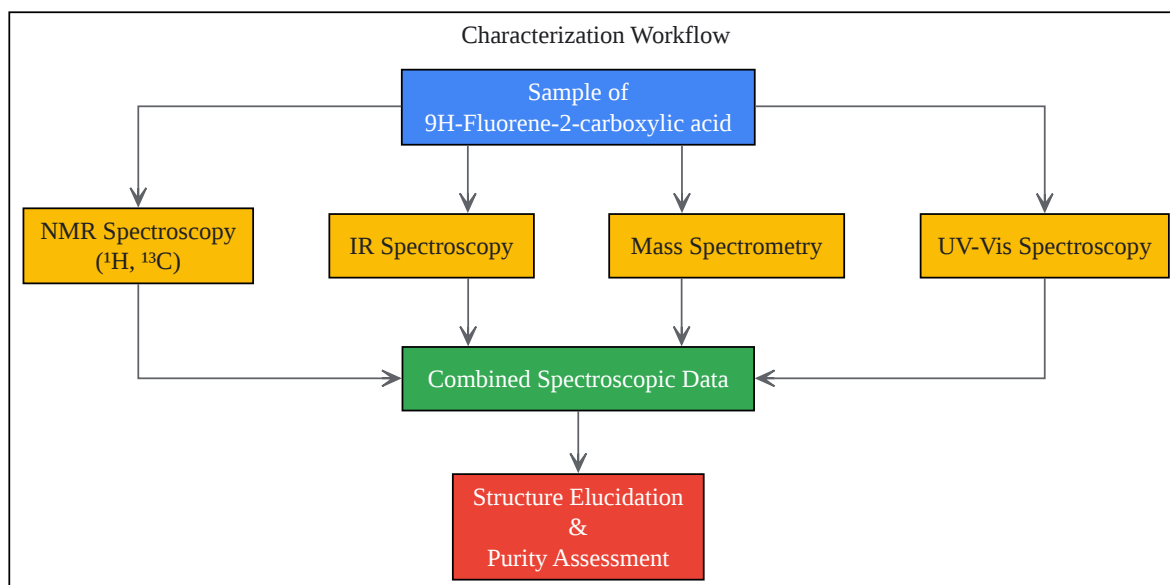
4. UV-Visible (UV-Vis) Spectroscopy

- Objective: To analyze the electronic transitions in the conjugated system.
- Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol). The solution is placed in a quartz cuvette. The

absorbance of the solution is measured as a function of wavelength, typically over a range of 200-800 nm.

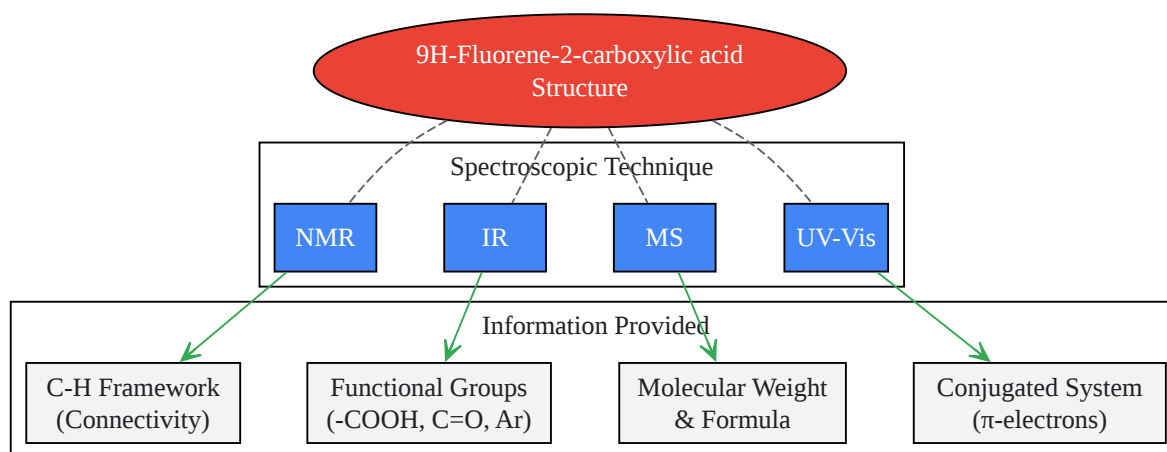
Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the different analytical techniques.



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Caption: Experimental workflow for spectroscopic characterization.



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Caption: Relationship between techniques and structural information.

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